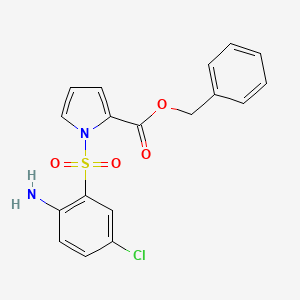
Lithium aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium aspartate is a chemical compound that combines lithium, a metal, with aspartic acid, an amino acid. The molecular formula for this compound is C₄H₆LiNO₄. It is often marketed as a dietary supplement, although its efficacy and safety are not well-supported by systematic reviews. This compound is not approved by the U.S. Food and Drug Administration for the treatment of any medical condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium aspartate can be synthesized by reacting lithium hydroxide with aspartic acid in an aqueous solution. The reaction typically proceeds at room temperature and results in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
LiOH+C₄H₇NO₄→C₄H₆LiNO₄+H₂O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as described above, with additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium aspartate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: The compound can also undergo reduction reactions, but specific details are scarce.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Lithium aspartate has been studied for various scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and neurotransmitter regulation.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of lithium aspartate involves its interaction with various molecular targets and pathways in the body. Lithium ions can affect neurotransmitter systems, including the regulation of glutamate and serotonin levels. Additionally, lithium can inhibit certain enzymes, such as glycogen synthase kinase-3, which plays a role in cellular signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate has a well-established safety and efficacy profile.
Lithium orotate: Suggested to have better bioavailability and lower toxicity compared to lithium carbonate.
Lithium sulfate: Another lithium salt with similar applications in medicine and industry.
Uniqueness of Lithium Aspartate
This compound is unique in that it combines lithium with aspartic acid, which may offer distinct pharmacokinetic properties compared to other lithium salts. more research is needed to fully understand its potential benefits and risks.
Properties
CAS No. |
32093-25-7 |
|---|---|
Molecular Formula |
C4H5Li2NO4 |
Molecular Weight |
145.0 g/mol |
IUPAC Name |
dilithium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.2Li/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |
InChI Key |
SUEJICPFWLEIQM-JIZZDEOASA-L |
Isomeric SMILES |
[Li+].[Li+].C([C@@H](C(=O)[O-])N)C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




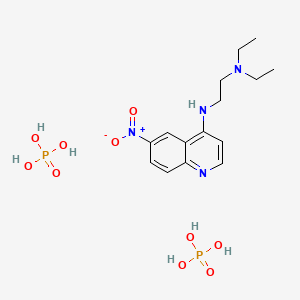


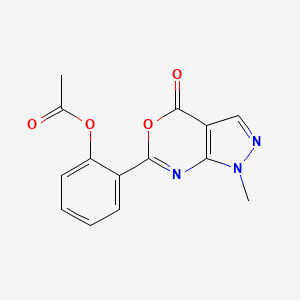
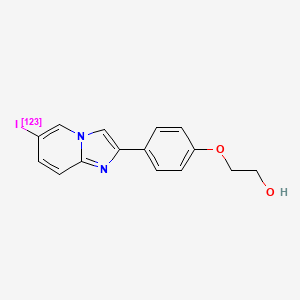
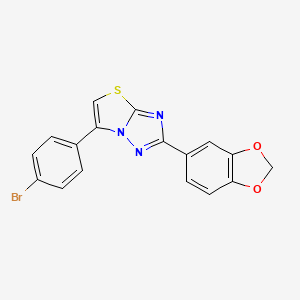
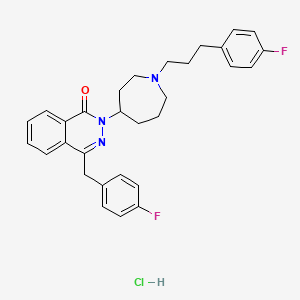
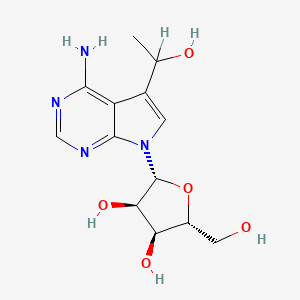

![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)

